molecular formula C10H13ClF3NO2 B6155877 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride CAS No. 1380044-23-4

3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride

Cat. No.: B6155877
CAS No.: 1380044-23-4
M. Wt: 271.66 g/mol
InChI Key: XHTWCPJHXWOWGX-UHFFFAOYSA-N
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Description

3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains an amino group, a trifluoromethoxy-substituted phenyl ring, and a propanol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the conversion of the amine to the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted derivatives of the original compound.

Scientific Research Applications

3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)aniline
  • Fluoxetine
  • Ubrogepant

Uniqueness

Compared to similar compounds, 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

1380044-23-4

Molecular Formula

C10H13ClF3NO2

Molecular Weight

271.66 g/mol

IUPAC Name

3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol;hydrochloride

InChI

InChI=1S/C10H12F3NO2.ClH/c11-10(12,13)16-8-3-1-7(2-4-8)9(14)5-6-15;/h1-4,9,15H,5-6,14H2;1H

InChI Key

XHTWCPJHXWOWGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)OC(F)(F)F.Cl

Purity

95

Origin of Product

United States

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